Brigatinib C

Description

X-ray Diffraction Studies of Polymorphic Forms

Brigatinib Form A, the commercially relevant polymorph, crystallizes in the triclinic space group P-1 (space group #2) with lattice parameters a = 9.59616(20) Å , b = 10.9351(3) Å , c = 14.9913(6) Å , α = 76.1210(13)° , β = 79.9082(11)° , and γ = 74.0802(6)° . The unit cell volume is 1458.497(15) ų , accommodating two molecules (Z = 2). Synchrotron X-ray powder diffraction resolved challenges in modeling the dimethylphosphoryl group’s conformation, ultimately confirming a layered molecular arrangement along the b-axis .

Table 2: Crystallographic Data for Brigatinib Form A

| Parameter | Value |

|---|---|

| Space Group | P-1 (#2) |

| Unit Cell Dimensions | a = 9.59616(20) Å, b = 10.9351(3) Å, c = 14.9913(6) Å |

| Angles | α = 76.1210(13)°, β = 79.9082(11)°, γ = 74.0802(6)° |

| Volume | 1458.497(15) ų |

| Z-value | 2 |

Hydrogen Bonding Networks and Molecular Packing

The crystal structure is stabilized by N–H⋯N hydrogen bonds between the pyrimidine amine and adjacent nitrogen atoms, forming R₂,₂(8) ring motifs . These interactions create dimeric pairs, while van der Waals forces govern the alternating aliphatic (piperidine/piperazine) and aromatic (pyrimidine/phenyl) layers. The dimethylphosphoryl group exhibits restricted rotational freedom due to steric hindrance, influencing packing efficiency .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signature Analysis

While experimental NMR data for brigatinib is not fully disclosed in public sources, its structure predicts distinct signals:

- ¹H NMR : Aromatic protons on the pyrimidine ring (δ 8.5–9.0 ppm), methoxy group (δ 3.8–4.0 ppm), and piperazine/piperidine methylenes (δ 2.5–3.5 ppm) .

- ³¹P NMR : A singlet near δ 40 ppm for the dimethylphosphoryl moiety .

- ¹³C NMR : Carbons in the pyrimidine ring (δ 150–160 ppm), phosphorylated phenyl group (δ 120–140 ppm), and aliphatic chains (δ 20–60 ppm) .

Table 3: Predicted NMR Chemical Shifts

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | ³¹P Shift (ppm) |

|---|---|---|---|

| Pyrimidine H | 8.5–9.0 | 150–160 | - |

| Methoxy CH₃ | 3.8–4.0 | 55–60 | - |

| Piperazine CH₂ | 2.5–3.5 | 45–55 | - |

| Dimethylphosphoryl | - | - | ~40 |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of brigatinib (theoretical [M+H]⁺ = 585.2144 ) would exhibit key fragments from:

- Cleavage of the pyrimidine ring : Loss of Cl (Δm/z = -35.45) and subsequent elimination of the dimethylphosphoryl group (Δm/z = -122.03) .

- Piperazine-piperidine dissociation : Fragments at m/z 201.1 (C₁₁H₁₇N₂⁺) and m/z 98.1 (C₅H₁₂N⁺) .

Table 4: Theoretical Mass Spectral Fragments

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 585.2144 | [M+H]⁺ | Intact molecular ion |

| 549.7644 | [M+H-Cl]⁺ | Pyrimidine-Cl loss |

| 427.7344 | [M+H-Cl-PO(CH₃)₂]⁺ | Phosphoryl group elimination |

| 201.1000 | C₁₁H₁₇N₂⁺ | Piperazine-piperidine moiety |

Properties

CAS No. |

1197958-75-0 |

|---|---|

Molecular Formula |

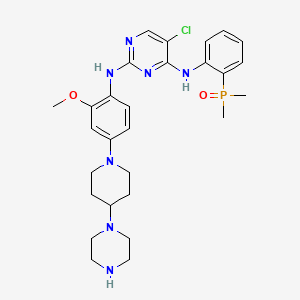

C28H37ClN7O2P |

Molecular Weight |

570.1 g/mol |

IUPAC Name |

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-piperazin-1-ylpiperidin-1-yl)phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C28H37ClN7O2P/c1-38-25-18-21(35-14-10-20(11-15-35)36-16-12-30-13-17-36)8-9-23(25)33-28-31-19-22(29)27(34-28)32-24-6-4-5-7-26(24)39(2,3)37/h4-9,18-20,30H,10-17H2,1-3H3,(H2,31,32,33,34) |

InChI Key |

RWZBHSUFXJNDSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCNCC3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis: 2-Methoxy-4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

The primary intermediate for brigatinib derivatives is synthesized via a nitro reduction and catalytic hydrogenation sequence:

- Nucleophilic Substitution :

Coupling to the PROTAC Linker

This compound incorporates a phosphine oxide-linked side chain, synthesized via:

- Buchwald-Hartwig Amination :

Phosphine Oxide Introduction :

Linker Attachment :

Optimization of Reaction Conditions

Catalytic Hydrogenation Parameters

Purification Strategies

- Recrystallization : Petroleum ether-ethyl acetate (40:1 v/v) achieves >99% purity.

- Chromatography : Silica gel with ethyl acetate/methanol (9:1) removes polar impurities.

Analytical Characterization

| Technique | Key Data | Reference |

|---|---|---|

| HPLC | Retention time: 12.3 min (C18 column) | |

| MS (ESI+) | m/z 570.25 [M+H]⁺ | |

| ¹H NMR | δ 8.21 (s, 1H, pyrimidine), δ 3.85 (s, 3H, OCH₃) |

Scalability and Industrial Feasibility

The patented route (CN113024454A) demonstrates scalability with:

- Batch Size : Up to 1 kg in pilot plants.

- Cost Efficiency : Tetrabutylammonium bromide reduces reaction time by 40% compared to phase-transfer catalysts.

- Yield Improvement : Recrystallization increases purity from 85% to 99.5%.

Challenges and Mitigation Strategies

Impurity C Formation :

Low Solubility in Organic Solvents :

Recent Advances in PROTAC Linker Synthesis

Chemical Reactions Analysis

Types of Reactions

Brigatinib undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Efficacy in Clinical Trials

Brigatinib has been evaluated in multiple clinical trials, demonstrating significant efficacy in treating patients with ALK-positive NSCLC:

- Phase 2 Trial (ALTA) : Showed an objective response rate (ORR) of 56% in crizotinib-refractory patients, with a median progression-free survival (PFS) of 16.7 months .

- Phase 3 Trial (ALTA-3) : Reported a median IRC-assessed PFS of 19.3 months and an ORR of 52% .

Real-World Evidence

Recent studies have provided real-world data on the effectiveness and safety of Brigatinib:

- A retrospective cohort study in South Korea indicated that Brigatinib is beneficial as a second-line treatment after crizotinib failure, with a median time to discontinuation of approximately 10.3 months .

- In Japan, another study highlighted high adherence rates (over 92%) among patients treated with Brigatinib post-other ALK inhibitors, suggesting robust real-world applicability .

Case Studies

Several case studies illustrate the clinical impact of Brigatinib:

- Case Study on Lung Squamous Cell Carcinoma : A patient with ALK-positive lung squamous cell carcinoma experienced significant tumor shrinkage after transitioning from crizotinib to Brigatinib due to intolerable side effects. After one month on Brigatinib, the primary tumor size reduced significantly, and CNS symptoms improved markedly .

- Real-World Application : In a cohort analysis involving patients with prior treatments, those receiving Brigatinib demonstrated durable clinical benefits, with many maintaining therapy at the full dose for extended periods without significant adverse effects .

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy of Brigatinib compared to other treatments:

| Study Type | Population | Objective Response Rate | Median PFS (months) | Notes |

|---|---|---|---|---|

| Phase 2 (ALTA) | Crizotinib-refractory NSCLC | 56% | 16.7 | Significant intracranial efficacy |

| Phase 3 (ALTA-3) | Crizotinib-refractory NSCLC | 52% | 19.3 | High intracranial ORR |

| Real-World Study | Patients post-ALK-TKI | Not specified | ~10.3 | High adherence and tolerability |

| Case Study | Lung Squamous Cell Carcinoma | Not specified | Not applicable | Significant tumor shrinkage |

Mechanism of Action

Brigatinib acts as a tyrosine kinase inhibitor with activity against multiple kinases, including anaplastic lymphoma kinase, c-ros oncogene 1, insulin-like growth factor 1 receptor, and epidermal growth factor receptor deletions and point mutations. By effectively blocking the phosphorylation of anaplastic lymphoma kinase, Brigatinib disrupts the activation of downstream signaling pathways crucial for tumor growth and survival .

Comparison with Similar Compounds

Mechanistic Advantages in Signaling Pathways

Brigatinib uniquely suppresses the PI3K/AKT/mTOR pathway in ALK+ NSCLC cells, inducing G1-phase arrest and apoptosis at 100–400 nM concentrations . This multi-pathway inhibition contrasts with crizotinib, which primarily targets ALK without downstream pathway modulation .

Clinical Efficacy in Advanced NSCLC

In the ALTA-2 trial, brigatinib achieved an objective response rate (ORR) of 56% in alectinib-resistant patients, surpassing lorlatinib’s 39% ORR in similar cohorts . For EGFR triple-mutant NSCLC, brigatinib + cetuximab demonstrated a 40% ORR in preclinical models, whereas osimertinib monotherapy showed <10% response .

Biological Activity

Brigatinib (AP26113) is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its biological activity has been extensively studied through various in vitro and in vivo experiments, demonstrating its efficacy against multiple ALK mutations and its favorable pharmacological profile.

Brigatinib targets ALK, a receptor tyrosine kinase that plays a crucial role in cellular proliferation and survival. The compound binds to the ATP-binding site of the ALK kinase domain, inhibiting its activity. This inhibition is particularly effective against several mutant forms of ALK, including the G1202R mutation, which is known to confer resistance to other ALK inhibitors like crizotinib.

In Vitro Studies

In vitro studies have highlighted the potency and selectivity of brigatinib:

- Inhibition Potency : Brigatinib exhibits an IC50 (half maximal inhibitory concentration) of approximately 0.6 nM against native ALK and similar values against key mutant variants (G1202R, IC50 range: 0.6–6.6 nM) .

- Kinase Selectivity : In a screening of 289 kinases, brigatinib inhibited only 11 kinases with IC50 values below 10 nM, indicating a high degree of selectivity for ALK .

Table 1: Inhibition Potency of Brigatinib Against Various Kinases

| Kinase Variant | IC50 (nM) |

|---|---|

| Native ALK | 0.6 |

| G1202R ALK Variant | 0.6-6.6 |

| ROS1 | 1.9 |

| FLT3 | 2.1 |

| L858R EGFR Variant | 1.5 |

| Native EGFR | >3000 |

Cellular Assays

Cellular assays further corroborated brigatinib's effectiveness:

- ALK-Dependent Cell Lines : In studies involving ALK-addicted neuroblastoma cell lines, brigatinib demonstrated superior efficacy compared to crizotinib, with IC50 values of 75.27 nM versus 186.40 nM for brigatinib and crizotinib respectively .

- Non-ALK Cell Lines : Neither brigatinib nor crizotinib inhibited growth in non-ALK-dependent neuroblastoma cell lines, confirming their targeted action .

Clinical Findings

Brigatinib has shown promising results in clinical trials:

- ALTA Trials : The ALTA-1L trial demonstrated that brigatinib significantly improved progression-free survival (PFS) compared to crizotinib in patients with advanced ALK-positive NSCLC .

- Genomic Alterations : Analysis of circulating tumor DNA (ctDNA) from patients indicated that brigatinib's efficacy varies based on specific genomic alterations present at baseline and during treatment .

Case Studies

Several case studies have reported on the clinical application of brigatinib:

- Patient Response : A heavily pre-treated patient population exhibited objective responses with brigatinib, highlighting its potential even after multiple lines of therapy .

- Adverse Events : The safety profile was generally favorable, with manageable adverse events primarily related to gastrointestinal and hematological effects .

Q & A

Q. What are the primary metabolic pathways of brigatinib, and how do they influence experimental design in pharmacokinetic studies?

Brigatinib is metabolized primarily via CYP3A4 and CYP2C8 enzymes, with N-demethylation and cysteine conjugation as key pathways . To design robust pharmacokinetic studies, researchers should:

- Use radiolabeled brigatinib (e.g., [¹⁴C]-brigatinib) to track metabolite distribution in plasma, urine, and feces.

- Incorporate hepatocyte models to assess CYP3A induction potential and validate findings with clinical DDI studies using probe substrates like midazolam .

- Account for interindividual variability in CYP activity by stratifying cohorts based on genetic polymorphisms or concomitant CYP3A inhibitors/inducers .

Q. How should researchers address variability in brigatinib exposure due to intrinsic factors (e.g., age, renal/hepatic impairment) in preclinical-to-clinical translation?

Population pharmacokinetic (PopPK) models derived from phase I–III trials indicate that brigatinib’s clearance (CL/F) is minimally affected by age, sex, or mild-to-moderate renal/hepatic impairment . Methodological considerations include:

Q. What are best practices for designing in vitro assays to evaluate brigatinib’s ALK inhibition potency compared to metabolites like AP26123?

AP26123, the primary metabolite, exhibits 4-fold lower ALK inhibitory potency than brigatinib . Researchers should:

- Use kinase selectivity panels to compare IC₅₀ values of brigatinib and AP26123 across ALK mutants (e.g., L1196M, G1202R).

- Validate findings with patient-derived xenograft (PDX) models to correlate metabolite exposure with tumor regression.

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve contradictions in drug-drug interaction (DDI) predictions for brigatinib?

PBPK models validated against clinical DDI studies (e.g., with itraconazole or rifampin) predict a 40% increase in AUC with moderate CYP3A inhibitors and a 50% decrease with inducers . To address discrepancies:

- Calibrate models using mass balance data and verify against in vivo midazolam interaction studies (26% CYP3A induction observed clinically) .

- Simulate dose adjustments (e.g., 180 mg → 120 mg with inhibitors; stepwise 30 mg increments with inducers) and validate in virtual patient cohorts .

Q. What methodological frameworks are recommended for analyzing exposure-response relationships in brigatinib’s cardiac safety profile?

Concentration-QTc analysis using Fridericia’s correction (ΔQTcF) requires:

- Time-matched triplicate ECG measurements across brigatinib’s Tₘₐₓ (1–4 hours) and trough concentrations .

- Mixed-effects modeling to isolate brigatinib-specific effects from covariates (e.g., heart rate, PR interval changes) .

Q. How can researchers reconcile conflicting progression-free survival (PFS) data between brigatinib and earlier ALK inhibitors (e.g., crizotinib) in heterogeneous trial populations?

The ALTA trial reported median PFS of 16.7 months for brigatinib vs. 7.7 months for crizotinib in crizotinib-refractory patients . To mitigate bias:

- Perform meta-analyses adjusting for baseline characteristics (e.g., prior therapy lines, ALK mutation subtypes).

- Use inverse probability weighting to compare brigatinib’s efficacy in crossover-resistant subgroups .

Q. What strategies optimize the detection of brigatinib-resistant ALK mutations in circulating tumor DNA (ctDNA) studies?

- Employ droplet digital PCR (ddPCR) for high-sensitivity detection of mutations (e.g., G1202R, E1210K).

- Correlate ctDNA variant allele frequencies with radiographic progression timelines in longitudinal cohorts .

Methodological and Ethical Considerations

Q. How should replication requirements be addressed in brigatinib combination therapy studies?

- Conduct a minimum of three experimental replicates for in vitro synergy assays (e.g., brigatinib + EGFR inhibitors) .

- Use Bayesian hierarchical models to pool data across studies while accounting for inter-lab variability .

Q. What ethical frameworks guide the inclusion of vulnerable populations (e.g., severe renal impairment) in brigatinib trials?

Q. How to resolve discrepancies between in vitro CYP inhibition data and clinical DDI observations?

- Cross-validate in vitro hepatocyte models with clinical midazolam interaction studies .

- Apply the FDA’s static mechanistic model to predict AUC ratios and refine dose adjustment algorithms .

Data Presentation and Reproducibility

Q. What are key elements for reporting brigatinib’s metabolite profiling in supplementary materials?

- Provide chromatograms and mass spectra for all major metabolites (e.g., AP26123) .

- Include raw LC-MS/MS data in open-access repositories with metadata on analytical conditions .

Q. How to ensure computational models (e.g., PBPK) are transparent and reproducible?

- Document model code in platforms like MATLAB or PK-Sim with version control .

- Publish sensitivity analyses for key parameters (e.g., CYP3A contribution, fuₚ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.